molecular formula C30H22NOPS B12885382 (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide

(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide

Cat. No.: B12885382
M. Wt: 475.5 g/mol
InChI Key: MCBJOXCZZLHRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is a complex organic compound that features a phenothiazine moiety linked to a diphenylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide typically involves the reaction of 4-(10H-phenothiazin-10-yl)phenyl bromide with diphenylphosphine oxide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its phenothiazine moiety is known for its biological activity, which can be harnessed for therapeutic purposes .

Industry

In the industrial sector, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .

Mechanism of Action

The mechanism of action of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phenothiazine moiety. This moiety can intercalate with DNA, inhibit enzymes, or interact with cellular receptors, leading to various biological effects. The diphenylphosphine oxide group can also participate in coordination chemistry, forming complexes with metal ions that can influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is unique due to the presence of both the phenothiazine and diphenylphosphine oxide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C30H22NOPS

Molecular Weight

475.5 g/mol

IUPAC Name

10-(4-diphenylphosphorylphenyl)phenothiazine

InChI

InChI=1S/C30H22NOPS/c32-33(24-11-3-1-4-12-24,25-13-5-2-6-14-25)26-21-19-23(20-22-26)31-27-15-7-9-17-29(27)34-30-18-10-8-16-28(30)31/h1-22H

InChI Key

MCBJOXCZZLHRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.